![molecular formula C25H26N4O4S B2570399 3-[4-(Morpholine-4-carbonyl)phenyl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylquinazolin-4-one CAS No. 422531-07-5](/img/structure/B2570399.png)
3-[4-(Morpholine-4-carbonyl)phenyl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylquinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Morpholine-4-carbonyl)phenyl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylquinazolin-4-one is a useful research compound. Its molecular formula is C25H26N4O4S and its molecular weight is 478.57. The purity is usually 95%.
BenchChem offers high-quality 3-[4-(Morpholine-4-carbonyl)phenyl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(Morpholine-4-carbonyl)phenyl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reaction Mechanisms and Synthesis
Research on compounds with morpholine and quinazolinone structures often focuses on synthesis and reaction mechanisms. For instance, the study by Asahi et al. (1984) on the reaction of 1,2-naphthoquinone-4-sulfonate with aliphatic amines, including morpholine, to yield colored quinone derivatives, provides insights into the nucleophilic substitution reactions that could be relevant for synthesizing or modifying compounds similar to the one (Asahi, Tanaka, & Shinozaki, 1984).
Spectral Characterization and Pharmacological Activities
The synthesis and spectral characterization of new compounds, as discussed by Zaki, Radwan, & El-Dean (2017), involving tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds, provide a framework for understanding how similar compounds are analyzed and potential pharmacological activities are inferred (Zaki, Radwan, & El-Dean, 2017).
Antimicrobial Activities
Research into the antimicrobial activities of novel compounds, as illustrated by the synthesis and evaluation of new 1,2,4-triazoles and their derivatives by Bayrak et al. (2009), suggests a potential application area for the compound , provided it shares structural similarities that are critical for antimicrobial efficacy (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Catalytic and Electrochemical Applications
The development of nickel complexes with bidentate P,N phosphinitooxazoline and -pyridine ligands for the catalytic oligomerization of ethylene, as investigated by Speiser et al. (2004), points to the potential use of such complex molecules in catalysis, particularly in polymer synthesis or modification processes (Speiser, Braunstein, Saussine, & Welter, 2004).
Eigenschaften
IUPAC Name |
3-[4-(morpholine-4-carbonyl)phenyl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S/c30-22(27-11-3-4-12-27)17-34-25-26-21-6-2-1-5-20(21)24(32)29(25)19-9-7-18(8-10-19)23(31)28-13-15-33-16-14-28/h1-2,5-10H,3-4,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPDIXPQEQNIJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Morpholine-4-carbonyl)phenyl]-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylquinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2570321.png)
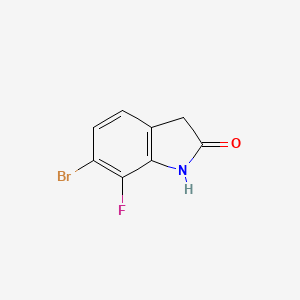
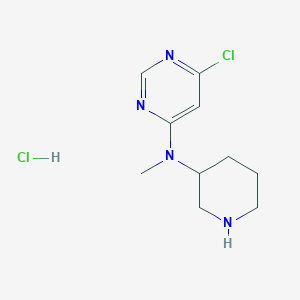
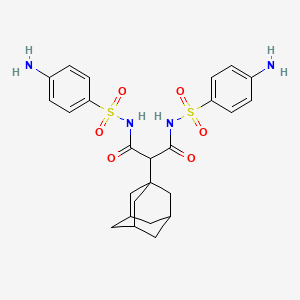
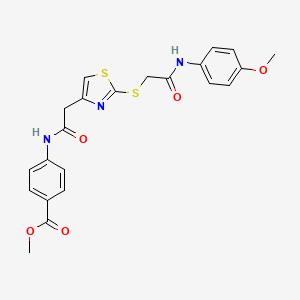
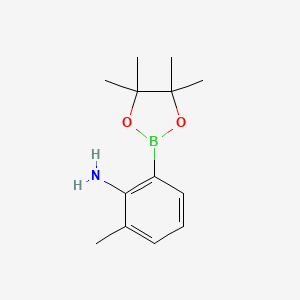
![3-Chloro-4-[(1-cyclobutylaziridin-2-yl)methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2570327.png)
![1-(3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2570328.png)
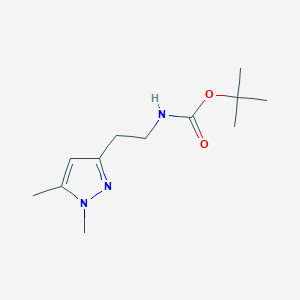
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2570332.png)
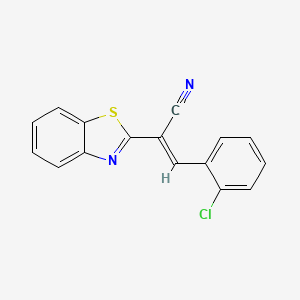
![4-[(1H-imidazol-1-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2570336.png)
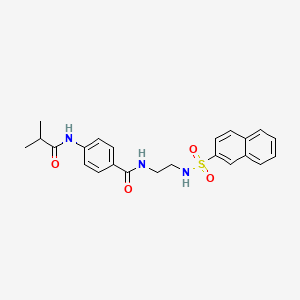
![2-Ethoxy-4-[4-(propan-2-yl)piperazin-1-yl]aniline trihydrochloride](/img/structure/B2570339.png)